

Application Notes: Preparation of DSPC Liposomes via Thin-Film Hydration

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Compound of Interest		
Compound Name:	1-Oleoyl-sn-glycero-3- phosphocholine	
Cat. No.:	B135127	Get Quote

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications.[1][2] Its high phase transition temperature (Tc) of approximately 55°C allows for the creation of stable, rigid liposomal membranes at physiological temperatures.[1] This rigidity is crucial for minimizing drug leakage, enhancing stability in biological environments, and controlling the release of encapsulated therapeutic agents.[1][2]

The thin-film hydration method is a simple, robust, and commonly used technique for preparing liposomes.[1][3][4] The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[1][5] This initial hydration results in the spontaneous formation of multilamellar vesicles (MLVs).[1][3] To achieve a more uniform, smaller size distribution and produce unilamellar vesicles, a subsequent size reduction step, such as extrusion or sonication, is typically employed.[1][4][6]

These application notes provide a comprehensive protocol for the preparation and characterization of DSPC-based liposomes using the thin-film hydration and extrusion method.

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for the preparation of DSPC liposomes based on established protocols.



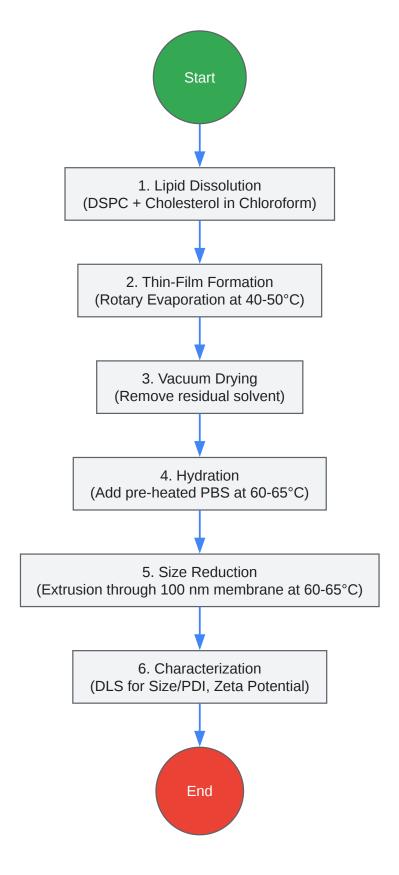
Parameter	Recommended Value / Range	Notes	Source
Lipid Composition	DSPC:Cholesterol (2:1 molar ratio)	Cholesterol is often included to modulate membrane fluidity and enhance stability.	[1]
Solvent	Chloroform or Chloroform:Methanol (1:1, v/v)	Must be a volatile organic solvent that can fully dissolve all lipid components.	[1][7]
Film Formation Temp.	40-50°C (Water Bath)	Temperature should be above the solvent's boiling point but below the Tc of DSPC.	[1]
Drying Time	1-2 hours under high vacuum (post-evaporation)	Essential for removing residual organic solvent which can be toxic.	[1][5]
Hydration Buffer	Phosphate-Buffered Saline (PBS), pH 7.4	The choice of buffer can impact surface charge and stability.	[1]
Hydration Temp.	60-65°C	Must be above the Tc of DSPC (~55°C) to ensure proper lipid hydration and vesicle formation.	[1]
Size Reduction	Extrusion (11-21 passes)	Extrusion through polycarbonate membranes produces unilamellar vesicles with a uniform size.	[1]
Extrusion Membrane	100 nm Polycarbonate Membrane	The final liposome size will be slightly	[1]



		larger than the membrane pore size.	
Extrusion Temp.	60-65°C	The extruder and suspension must be kept above the lipid's Tc during the process.	[1]
Final Size (DLS)	~100-120 nm	Expected hydrodynamic diameter after extrusion through a 100 nm membrane.	[1][8]
Polydispersity (PDI)	< 0.2	A low PDI value indicates a monodisperse and homogeneous liposome population.	[1][5]

Experimental Workflow





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Caption: Workflow for DSPC liposome preparation.



Detailed Experimental Protocol

This protocol details the preparation of small unilamellar vesicles (SUVs) composed of DSPC and cholesterol at a 2:1 molar ratio.

Materials and Equipment

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- Chloroform
- Phosphate-Buffered Saline (PBS), pH 7.4
- Round-bottom flask (50 mL)
- Rotary evaporator with water bath
- High vacuum pump
- Mini-extruder
- Polycarbonate membranes (100 nm pore size)
- Syringes (1 mL)
- Heating block or water bath for extruder
- · Dynamic Light Scattering (DLS) instrument

Step 1: Lipid Dissolution

- Weigh the desired amounts of DSPC and cholesterol for a 2:1 molar ratio.[1] For a final lipid concentration of 10 μ mol, use 6.67 μ mol of DSPC and 3.33 μ mol of cholesterol.
- Place the weighed lipids into a clean, dry round-bottom flask.
- Add a suitable volume of chloroform (e.g., 2-5 mL) to completely dissolve the lipids.[1][9]



• Gently swirl the flask until the lipids are fully dissolved and the solution is clear.[1]

Step 2: Thin-Film Formation

- Attach the round-bottom flask to a rotary evaporator.[1]
- Partially submerge the flask in a water bath set to 40-50°C.[1]
- Start the rotation of the flask and gradually apply a vacuum to evaporate the chloroform.
- Continue rotation until a thin, uniform, and transparent lipid film is formed on the inner surface of the flask.[1]
- Once the film appears dry, keep the flask under a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.[1]

Step 3: Hydration

- Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).[1]
- Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.[1]
- Agitate the flask vigorously (e.g., by hand or on a vortex mixer) while maintaining the
 temperature above the Tc.[6] This process hydrates the lipid film, causing it to peel off the
 flask wall and form a milky suspension of multilamellar vesicles (MLVs).[1][4]
- Continue the hydration process for 30-60 minutes to ensure all lipids are fully hydrated.

Step 4: Size Reduction (Extrusion)

- Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[1]
- Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C) to prevent the lipids from falling out of solution.[1]



- Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.[1]
- Manually and smoothly push the MLV suspension from the first syringe through the membrane into the second syringe.[1]
- Repeat this extrusion process for a total of 11 to 21 passes. An odd number of passes ensures the final product is collected in the opposite syringe.
- The resulting suspension should appear more translucent, containing small unilamellar vesicles (SUVs).[1]

Step 5: Characterization

- Allow the final liposome suspension to cool to room temperature.[1]
- For DLS analysis, dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for the instrument.[1]
- Measure the mean hydrodynamic diameter (particle size) and Polydispersity Index (PDI) to ensure the liposomes meet the desired specifications.[1][8]
- If required, measure the zeta potential of the diluted liposome suspension to determine the surface charge.[1][8]

Signaling Pathway Visualization

In the context of this protocol, there is no biological signaling pathway to visualize. The process is a chemical and physical self-assembly procedure. The experimental workflow diagram provided above serves as the logical visualization for this protocol.

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